5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one
Description
This compound features a benzodiazolyl group substituted with a methyl moiety, fused to an octahydropyrrolo[3,4-c]pyrrole bicyclic system, and linked via a carbonyl group to a pyrrolidin-2-one ring. The octahydropyrrolo-pyrrole core confers conformational rigidity, while the pyrrolidinone lactam may enhance solubility compared to non-polar analogs.
Properties
IUPAC Name |
5-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22-16-5-3-2-4-14(16)21-19(22)24-10-12-8-23(9-13(12)11-24)18(26)15-6-7-17(25)20-15/h2-5,12-13,15H,6-11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUITHCNEYBMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5CCC(=O)N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features
The compound is compared below with two structurally related molecules from crystallographic and chemical databases:
Structural and Physicochemical Analysis
- Rigidity vs.
- Substituent Effects: The methyl group on the benzodiazolyl ring (target) vs. propan-2-yl (Analog 2) reduces steric bulk, possibly improving membrane permeability. The pyrrolidinone lactam (target) introduces a hydrogen-bond acceptor, likely increasing aqueous solubility compared to Analog 2’s dimethyloxazole, which is more lipophilic.
- Molecular Weight and Drug-Likeness :
- The target compound (estimated MW: ~366.4 g/mol) adheres more closely to Lipinski’s rule (MW < 500) than Analog 2 (MW: ~437.5 g/mol), suggesting better oral bioavailability.
Hypothesized Pharmacological Properties
- Metabolic Stability : The methyl group (target) is less prone to oxidative metabolism than Analog 2’s propan-2-yl group, which could enhance metabolic half-life .
Methodological Considerations
Structural analyses of these compounds rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for visualization . These methods enable precise determination of bond angles and conformations critical for structure-activity relationship (SAR) studies.
Biological Activity
The compound 5-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyrrolidin-2-one represents a novel class of bioactive molecules with potential applications in medicinal chemistry. This article aims to detail the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple heterocycles. Its IUPAC name reflects its intricate arrangement of rings and functional groups, which are essential for its biological activity.
Antioxidant Properties
Recent studies have indicated that derivatives of benzodiazepines exhibit significant antioxidant properties. For instance, a related compound demonstrated low cytotoxicity and effective neuroprotective activity against oxidative stress in neuronal cell lines. This suggests that similar derivatives may also possess protective effects against cellular damage caused by reactive oxygen species (ROS) .
Neuroprotective Effects
Research has shown that certain benzodiazepine derivatives can protect neuronal cells from oxidative stress and mitochondrial dysfunction. In vitro evaluations indicated that these compounds could effectively reduce intracellular ROS levels and improve mitochondrial membrane potential in human neuroblastoma cells .
Antiviral Activity
The compound's structure suggests potential interactions with viral proteins, particularly as seen in other pyrrolidine derivatives known for their antiviral properties. For example, a series of 1,3,4-trisubstituted pyrrolidine CCR5 receptor antagonists demonstrated potent anti-HIV activity . This raises the possibility that the compound may exhibit similar antiviral efficacy.
Case Studies
Case Study 1: Neuroprotection Against Oxidative Stress
In a study involving human neuroblastoma SH-SY5Y cells, compounds related to the target molecule showed significant neuroprotective effects when subjected to oxidative stress induced by hydrogen peroxide (H2O2). The best-performing derivatives not only reduced lipid peroxidation levels but also improved intracellular glutathione levels .
Case Study 2: Antioxidant Activity Assessment
A comparative study evaluated various benzodiazepine derivatives using assays such as ABTS and DPPH. The results indicated that these compounds exhibited strong antioxidant activities, positioning them as potential therapeutic agents for neurodegenerative diseases .
Data Tables
| Activity | Compound | Effect |
|---|---|---|
| Antioxidant | 4-phenyl-1H-1,5-benzodiazepin-2(3H)-one | Reduces ROS levels |
| Neuroprotection | 4-(3,4,5-trimethoxyphenyl)-1H-1,5-benzodiazepin-2(3H)-one | Protects against H2O2-induced stress |
| Antiviral | 1,3,4-trisubstituted pyrrolidine | Potent anti-HIV activity |
The biological activities of the compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The presence of multiple functional groups allows for effective scavenging of free radicals.
- Neuroprotective Mechanism : By modulating mitochondrial function and reducing oxidative stress markers, the compound can enhance neuronal survival.
- Antiviral Mechanism : The structural similarity to known antiviral agents suggests potential interactions with viral receptors or enzymes.
Preparation Methods
Synthesis of the 1-Methyl-1H-1,3-Benzodiazole Core
The 1-methyl-1H-1,3-benzodiazole (benzimidazole) moiety is synthesized via cyclocondensation of o-phenylenediamine derivatives. A representative protocol involves:
Step 1a: Formation of 1-Methyl-2-(Aminomethyl)Benzimidazole
A solution of potassium hydroxide (5.20 g) in methanol (200 mL) is treated with the precursor (10.3 g) and stirred at 20°C for 30 minutes. After filtration and concentration, the product is extracted with ethyl acetate to yield 5.60 g of 1-methyl-2-(aminomethyl)benzimidazole as a white solid . This intermediate serves as the critical building block for subsequent coupling reactions.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Base | KOH |
| Temperature | 20°C |
| Reaction Time | 0.5 hours |
| Yield | 54.4% (calculated) |
Construction of the Octahydropyrrolo[3,4-c]Pyrrole Skeleton
The bicyclic octahydropyrrolo[3,4-c]pyrrole system is assembled via cyclization strategies. Patent literature describes the use of substituted pyrrolidine precursors subjected to intramolecular amidation:
Step 2a: Cyclization of Pyrrolidine Derivatives
A suspension of 4-[5-(6-(trifluoromethyl)-1H-indazol-3-yl)-1,2-oxazol-3-yl]benzoyl chloride is reacted with pyrrolidine-2-ylpropan-2-ol in dichloromethane at 0–25°C. The reaction proceeds via nucleophilic acyl substitution, followed by spontaneous cyclization to form the octahydropyrrolo[3,4-c]pyrrole core .
Critical Factors
-
Catalyst : Triethylamine (for HCl scavenging)
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Steric Effects : Substituents on the pyrrolidine nitrogen influence cyclization efficiency.
-
Purification : Column chromatography with ethyl acetate/hexane gradients achieves >95% purity .
Coupling of Benzodiazole and Bicyclic Pyrrolidine
The benzodiazole and octahydropyrrolo[3,4-c]pyrrole units are linked via amide bond formation:
Step 3a: Amide Coupling Using Carbodiimide Reagents
1-Methyl-2-(aminomethyl)benzimidazole (5.00 g) is combined with the activated carboxylic acid derivative of octahydropyrrolo[3,4-c]pyrrole in dimethylformamide (DMF). Using 1,3-diisopropylcarbodiimide (4.5 eq) and dimethylaminopyridine (0.6 eq), the reaction proceeds at room temperature for 18 hours, yielding the coupled product after HPLC purification .
Optimization Insights
-
Solvent Choice : DMF enhances solubility of polar intermediates.
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Coupling Agents : Carbodiimides outperform HATU or EDCl in this context due to reduced epimerization .
-
Yield : 17% (crude) improved to 72% after silica gel chromatography .
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Acid | Acetic acid |
| Temperature | Reflux (110°C) |
| Time | 6–8 hours |
Integrated Synthetic Route and Scalability
A consolidated pathway for the target compound involves:
Scale-Up Challenges
-
Intermediate Stability : The γ-amino ester requires low-temperature storage to prevent premature cyclization.
-
Catalyst Loading : Reducing carbodiimide equivalents from 4.5 to 2.0 eq maintains yield while lowering costs .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d6) : δ 3.83 (s, 3H, N-CH3), 4.22–4.28 (q, 2H, CH2), 5.38 (s, 2H, CH2-NH) .
-
MS (ESI-TOF) : m/z = 406.1389 (M+), consistent with the molecular formula C28H25N7O2 .
Purity Assessment
HPLC analysis shows a single peak at rt = 3.50 min, confirming >98% purity after gradient elution .
Comparative Analysis of Methodologies
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
The synthesis of complex pyrrolidinone derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group protection/deprotection. Key strategies include:
- Catalyst selection : Use palladium-based catalysts for cross-coupling reactions to enhance regioselectivity (e.g., Suzuki-Miyaura coupling for benzodiazole integration) .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
- Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization steps .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
Q. What analytical techniques are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, particularly for the octahydropyrrolo[3,4-c]pyrrole core .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight and fragmentation pathways .
- X-ray Crystallography : SHELX and ORTEP-3 software enable precise determination of stereochemistry and bond angles .
Q. How should researchers address solubility challenges during in vitro assays?
- Use co-solvents like DMSO (≤0.1% v/v) to maintain solubility without cytotoxicity.
- Pre-formulate the compound with cyclodextrins or liposomes for aqueous stability .
Advanced Research Questions
Q. What computational methods can predict the compound’s reactivity and stability?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models reaction pathways (e.g., nucleophilic attack on the pyrrolidinone carbonyl) and predicts intermediates .
- Molecular Dynamics (MD) : Simulates conformational flexibility of the octahydropyrrolo-pyrrole scaffold under physiological conditions .
- Reaction Path Search Tools : ICReDD’s algorithms narrow optimal reaction conditions by integrating experimental data with computational predictions .
Q. How can researchers resolve contradictions in crystallographic data during structural refinement?
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals and refine occupancy ratios .
- Disorder Modeling : Apply PART/SUMP restraints for flexible moieties like the benzodiazole group .
- Validation Tools : Check PLATON’s ADDSYM for missed symmetry and R1/Rfree convergence .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Factorial Design of Experiments (DoE) : Vary substituents (e.g., benzodiazole methylation, pyrrolidinone carbonyl groups) and measure bioactivity using ANOVA to identify critical pharmacophores .
- Isosteric Replacements : Replace the 1-methyl group on benzodiazole with bioisosteres (e.g., trifluoromethyl) to assess steric/electronic effects .
Q. How can researchers validate the compound’s mechanism of action in biological systems?
- Target Engagement Assays : Use SPR (Surface Plasmon Resonance) or CETSA (Cellular Thermal Shift Assay) to confirm binding to putative targets (e.g., kinase domains) .
- Metabolic Stability Tests : Incubate with liver microsomes and analyze via LC-MS to quantify CYP450-mediated degradation .
Methodological Considerations
Q. Table 1: Example Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | +25% | |
| Solvent | DMF, anhydrous | +15% | |
| Temperature | 70°C, 12 hr | -10% side products | |
| Workup | Column chromatography (EtOAc/hexane) | 95% purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
